

# Anthracophyllone: A Technical Guide to its Physicochemical Properties and Biological Activity

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## Compound of Interest

Compound Name: Anthracophyllone

Cat. No.: B15595540

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## Introduction

**Anthracophyllone** is a naturally occurring aristolane sesquiterpenoid that has garnered interest within the scientific community for its cytotoxic activities against various cancer cell lines. Isolated from the mushroom *Anthracophyllum* sp., this compound presents a complex tricyclic structure that is a subject of ongoing research for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Anthracophyllone**, details of its isolation and characterization, and an exploration of its biological activities.

## Chemical and Physical Properties

**Anthracophyllone** is characterized by the molecular formula  $C_{15}H_{20}O_2$  and a molecular weight of 232.32 g/mol <sup>[1]</sup> Its structure is a complex tricyclic system featuring two ketone functional groups and four defined stereogenic centers, contributing to its unique three-dimensional conformation.<sup>[1]</sup>

Data Presentation: Physicochemical Properties of **Anthracophyllone**

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>20</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	232.32 g/mol	[1][2][3]
CAS Number	1801750-22-0	[1][2][3]
Class	Aristolane Sesquiterpene	[1][2]
Appearance	White amorphous powder	[4]
Melting Point	Data not available	
Solubility	Data not available. It is noted that the introduction of electron-withdrawing groups in similar structures may reduce solubility.[1]	

### Spectral Data Summary

While the full spectral data for **Anthracophyllone** is not publicly available, its structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1] Key reported NMR signals that were instrumental in its structural confirmation include:

- <sup>1</sup>H NMR: δH 5.72 (d, J=10.2 Hz, H-15)
- <sup>13</sup>C NMR: δC 207.3 (C-3 ketone)

## Experimental Protocols

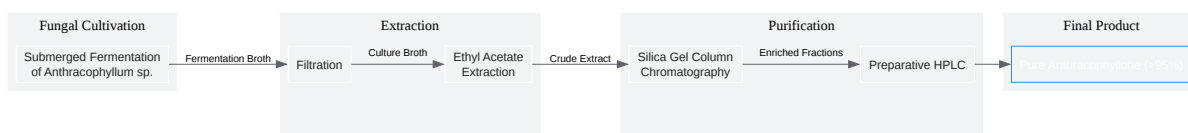
### Isolation and Purification of **Anthracophyllone**

The primary method for obtaining **Anthracophyllone** is through the cultivation of *Anthracophyllum* species.

- Fungal Cultivation:** The fungus is grown in a nutrient-rich medium, such as potato dextrose broth, via submerged fermentation at 25–28°C for a period of 14–21 days to optimize the

production of secondary metabolites.[1]

- **Extraction:** Following fermentation, the mycelia and culture broth are separated by filtration. **Anthracophyllone** is typically concentrated in the ethyl acetate extract of the broth.[1]
- **Chromatographic Purification:** The crude extract undergoes a multi-step purification process. Initially, silica gel column chromatography is employed with a hexane/ethyl acetate gradient (from 9:1 to 1:1) to isolate fractions containing **Anthracophyllone**. These fractions are then further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and an acetonitrile/water (70:30) mobile phase to achieve a purity of over 95%. [1]



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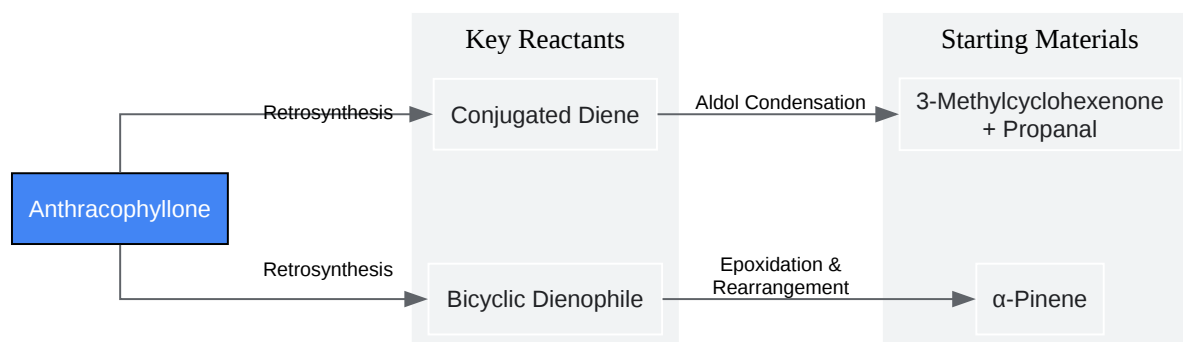
Figure 1: Experimental workflow for the isolation and purification of **Anthracophyllone**.

### Retrosynthetic Approach

A retrosynthetic strategy for the total synthesis of **Anthracophyllone** has been proposed.[1] This approach involves a Diels-Alder reaction between a diene and a dienophile to construct the core decalin structure.

- **Diene Preparation:** An aldol condensation of 3-methylcyclohexenone with propanal yields the conjugated diene.
- **Dienophile Synthesis:** Epoxidation of  $\alpha$ -pinene followed by a  $\text{BF}_3$ -mediated rearrangement affords the bicyclic dienophile.

- Cycloaddition: The diene and dienophile are heated at 110°C in toluene to achieve the decalin core of **Anthracophyllone** via a [4+2] cycloaddition.



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Figure 2: Logical relationship of the retrosynthetic analysis of **Anthracophyllone**.

## Biological Activity and Potential Signaling Pathways

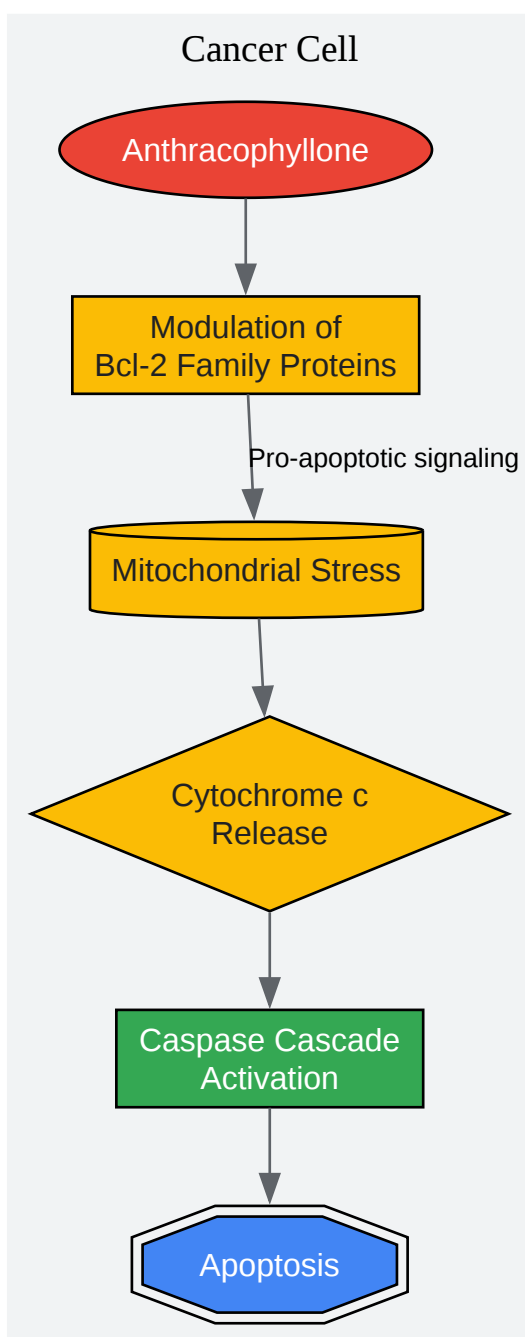
**Anthracophyllone** has demonstrated cytotoxic activity against a panel of human cancer cell lines and a non-cancerous cell line.

Data Presentation: Cytotoxicity of **Anthracophyllone** (IC<sub>50</sub> Values)

Cell Line	Cell Type	IC <sub>50</sub> (μM)
MCF-7	Breast Adenocarcinoma	32.97
KB	Oral Epidermoid Carcinoma	18.02
NCI-H187	Small Cell Lung Cancer	15.17
Vero	Kidney Epithelial (Non-cancerous)	18.06

Source: MedchemExpress[2]

The specific signaling pathways through which **Anthracophyllone** exerts its cytotoxic effects have not yet been elucidated. However, based on the known mechanisms of other cytotoxic sesquiterpenoids, a hypothetical mechanism can be proposed. Many sesquiterpenes are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.



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Figure 3: Hypothetical signaling pathway for **Anthracophyllone**-induced apoptosis.

Disclaimer: The signaling pathway depicted in Figure 3 is a generalized representation based on the known activities of related compounds and has not been experimentally validated for **Anthracophyllone**. Further research is required to determine the precise molecular mechanisms underlying its cytotoxicity.

## Conclusion

**Anthracophyllone** is a promising natural product with demonstrated cytotoxic effects against several cancer cell lines. While its basic chemical properties and a method for its isolation have been established, a significant amount of research is still needed to fully characterize this compound. Future work should focus on obtaining detailed quantitative data for its physical properties, completing its spectral characterization, and, most importantly, elucidating the specific signaling pathways through which it exerts its biological effects. Such studies will be crucial for evaluating its potential as a lead compound in the development of novel anticancer therapeutics.

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